REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[CH3:9][O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1B(O)O.C(#N)C.C(=O)([O-])[O-].[Na+].[Na+]>C([O-])(O)=O.[Na+].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:1][C:2]1[CH:7]=[C:6]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2[O:10][CH3:9])[N:5]=[CH:4][N:3]=1 |f:3.4.5,6.7,^1:37,39,58,77|
|
Name
|
|
Quantity
|
2.67 g
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Type
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reactant
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Smiles
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ClC1=NC=NC(=C1)Cl
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Name
|
|
Quantity
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3 g
|
Type
|
reactant
|
Smiles
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COC1=C(C=CC=C1)B(O)O
|
Name
|
|
Quantity
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50 mL
|
Type
|
reactant
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
2.95 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(=O)(O)[O-].[Na+]
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Name
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|
Quantity
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0.48 g
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Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was sparged with nitrogen for 15 minutes
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Duration
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15 min
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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EXTRACTION
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Details
|
extracted with dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by silica gel chromatography (2 to 5% ethyl acetate/hexane)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC(=C1)C1=C(C=CC=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |